molecular formula C10H10N4O2 B13091666 5,6-Diethoxypyrazine-2,3-dicarbonitrile

5,6-Diethoxypyrazine-2,3-dicarbonitrile

Cat. No.: B13091666
M. Wt: 218.21 g/mol
InChI Key: ZJYBFRBFMKWZKU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Diethoxypyrazine-2,3-dicarbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of diaminomaleonitrile with ethyl chloroformate in the presence of a base, followed by cyclization to form the pyrazine ring . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Diethoxypyrazine-2,3-dicarbonitrile is unique due to the presence of ethoxy groups, which impart different chemical and physical properties compared to its chlorinated analogs. The ethoxy groups can influence the compound’s solubility, reactivity, and potential biological activities .

Properties

Molecular Formula

C10H10N4O2

Molecular Weight

218.21 g/mol

IUPAC Name

5,6-diethoxypyrazine-2,3-dicarbonitrile

InChI

InChI=1S/C10H10N4O2/c1-3-15-9-10(16-4-2)14-8(6-12)7(5-11)13-9/h3-4H2,1-2H3

InChI Key

ZJYBFRBFMKWZKU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=C(N=C1OCC)C#N)C#N

Origin of Product

United States

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